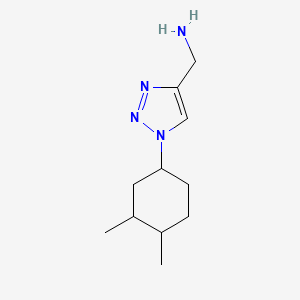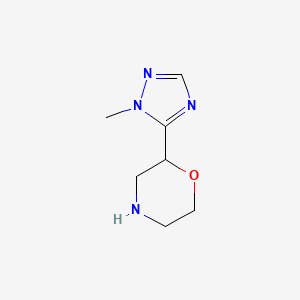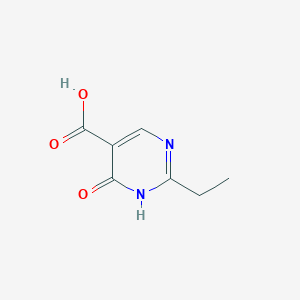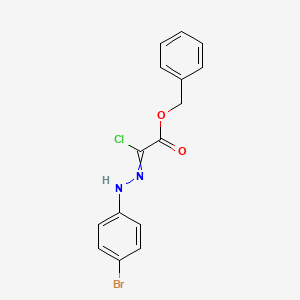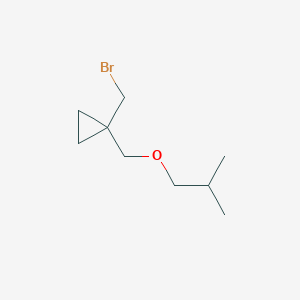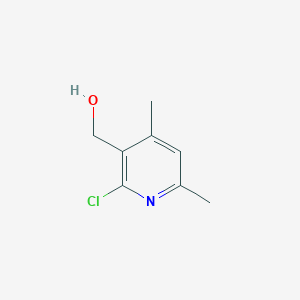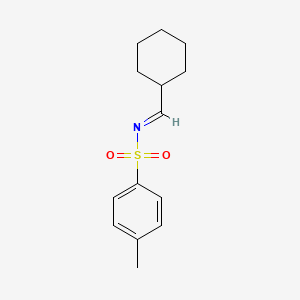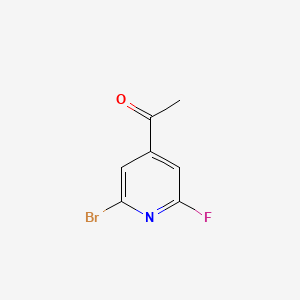
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research fields due to its stability and reactivity.
Preparation Methods
The synthesis of 2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-Tetramethyl-4-piperidone.
Reaction with Trimethylamine: The piperidone is reacted with trimethylamine to form the trimethylammonio derivative.
Oxidation: The resulting compound is then oxidized to form the nitroxide radical.
Formation of Chloride Salt: Finally, the compound is converted to its chloride salt form.
Industrial production methods often involve continuous-flow processes to ensure efficiency and scalability .
Chemical Reactions Analysis
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitroxide radicals.
Reduction: The compound can be reduced back to its hydroxylamine form.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Biology: The compound is used to study the dynamics of biological membranes.
Industry: It is used in the synthesis of various organic compounds and as a stabilizer in polymers.
Mechanism of Action
The compound exerts its effects through its nitroxide radical, which can interact with various molecular targets. The nitroxide radical can undergo redox reactions, making it useful in studying oxidative stress and related pathways. It can also interact with biological membranes, affecting their properties and functions .
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride is unique due to its stable nitroxide radical and trimethylammonio group. Similar compounds include:
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of the compound.
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: Another derivative with similar properties.
2,2,6,6-Tetramethyl-4-piperidone oxime: Used in similar applications but with different reactivity.
This compound stands out due to its specific combination of stability, reactivity, and versatility in various scientific applications.
Properties
Molecular Formula |
C12H26ClN2O |
|---|---|
Molecular Weight |
249.80 g/mol |
InChI |
InChI=1S/C12H26N2O.ClH/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15;/h10H,8-9H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
XELLDCYAWFWPAW-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)[N+](C)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


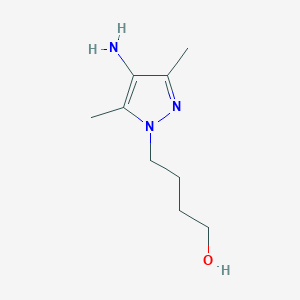
![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-ylmethanamine](/img/structure/B13645561.png)
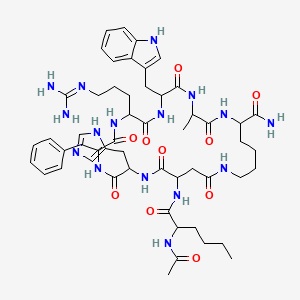
![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)

